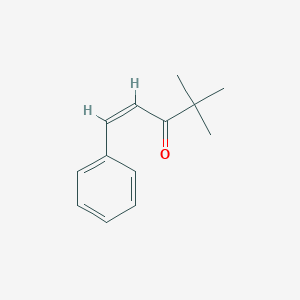

4,4-Dimethyl-1-phenylpent-1-en-3-one

Description

Properties

CAS No. |

538-44-3 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

(Z)-4,4-dimethyl-1-phenylpent-1-en-3-one |

InChI |

InChI=1S/C13H16O/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9- |

InChI Key |

YHFHIZDYJXYXOJ-KTKRTIGZSA-N |

Isomeric SMILES |

CC(C)(C)C(=O)/C=C\C1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)C(=O)C=CC1=CC=CC=C1 |

Other CAS No. |

538-44-3 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Benzopinacolone and Its Derivatives

Traditional Synthetic Pathways to Benzopinacolone

The conventional route to benzopinacolone is a well-established two-step process that has been a mainstay in organic chemistry education and research. scielo.brpittstate.eduresearchgate.net This pathway involves the initial formation of a 1,2-diol, benzopinacol (B1666686), followed by an acid-catalyzed rearrangement to yield the final ketone product. scielo.brpittstate.eduresearchgate.net

Two-Step Synthesis: Pinacol (B44631) Coupling and Pinacolone (B1678379) Rearrangement

The cornerstone of traditional benzopinacolone synthesis lies in the sequential execution of a pinacol coupling reaction and a pinacolone rearrangement. scielo.brpittstate.edu This method provides a clear illustration of fundamental reaction mechanisms, including radical coupling and carbocation rearrangements. pittstate.edursc.org

The synthesis of the intermediate, benzopinacol, is classically achieved through the photochemical reduction of benzophenone (B1666685). pittstate.eduijpda.orggordon.edu This process is a free radical reaction initiated by the absorption of ultraviolet (UV) light, often from sunlight. ijpda.orgchegg.com

The reaction mechanism begins with the photo-excitation of benzophenone, where the absorption of light promotes an electron in the carbonyl group to a higher energy state, forming a diradical. ijpda.orggordon.edu In the presence of a hydrogen donor, typically a secondary alcohol like isopropanol (B130326) or ethanol (B145695), the excited benzophenone abstracts a hydrogen atom. ijpda.orgchegg.comhilarispublisher.com This results in the formation of two diphenyl ketyl radicals. ijpda.org These radicals then dimerize to form the stable 1,2-diol, benzopinacol, which often precipitates from the reaction mixture as a white solid. rsc.orgijpda.org A small amount of glacial acetic acid is sometimes added to neutralize any alkali traces that could cause decomposition of the product. rsc.orgijpda.org

Table 1: Key Aspects of Photochemical Benzopinacol Synthesis

| Feature | Description |

|---|---|

| Reactants | Benzophenone, Isopropanol (or Ethanol) |

| Catalyst | UV light (e.g., sunlight) |

| Mechanism | Free radical reaction involving photo-excitation, hydrogen abstraction, and radical dimerization. |

| Intermediate | Diphenyl ketyl radical |

| Product | Benzopinacol (1,1,2,2-tetraphenyl-1,2-ethanediol) |

The second step is the classic pinacol-pinacolone rearrangement, an acid-catalyzed dehydration of the 1,2-diol (benzopinacol) to form the ketone (benzopinacolone). pittstate.eduscribd.combyjus.commasterorganicchemistry.com This reaction, first described by Wilhelm Rudolph Fittig in 1860, is a fundamental example of a 1,2-rearrangement. byjus.comwikipedia.org

The mechanism proceeds in several steps. First, an acid catalyst, such as iodine in glacial acetic acid or sulfuric acid, protonates one of the hydroxyl groups of benzopinacol. rsc.orgbyjus.comchegg.com This protonation converts the hydroxyl group into a good leaving group (water). pittstate.edumasterorganicchemistry.com Departure of the water molecule generates a tertiary carbocation. pittstate.edubyjus.com The driving force of the reaction is the subsequent rearrangement to form a more stable resonance-stabilized oxonium ion. wikipedia.org This is achieved through the 1,2-migration of a phenyl group to the adjacent carbocation center. pittstate.eduscribd.com Finally, deprotonation of the resulting oxonium ion yields the stable ketone product, benzopinacolone (2,2,2-triphenylacetophenone). pittstate.edubyjus.com

Table 2: Mechanism of Acid-Catalyzed Benzopinacol Rearrangement

| Step | Description |

|---|---|

| 1. Protonation | An acid catalyst protonates a hydroxyl group of benzopinacol. |

| 2. Dehydration | The protonated hydroxyl group leaves as a water molecule, forming a tertiary carbocation. |

| 3. Rearrangement | A 1,2-phenyl shift occurs, migrating a phenyl group to the carbocation center. |

| 4. Deprotonation | The resulting oxonium ion is deprotonated to yield benzopinacolone. |

Catalytic Approaches in Conventional Synthesis

In the traditional two-step synthesis, catalysis plays a crucial role in both stages. The initial photochemical reduction relies on UV light as the catalyst to initiate the radical reaction. ijpda.orggordon.edu

For the subsequent pinacol-pinacolone rearrangement, various acid catalysts are employed. While strong acids like sulfuric acid are effective, milder catalysts are also used. rsc.orgbyjus.com Iodine dissolved in glacial acetic acid is a commonly used catalytic system for this rearrangement. scribd.comchegg.comchegg.com The iodine acts as a mild Lewis acid, facilitating the protonation and subsequent dehydration of the benzopinacol. rsc.org The use of catalytic amounts of acid is a key feature of this step, highlighting the efficiency of catalysts in promoting chemical transformations. rsc.org

Modern and Green Chemistry Approaches for Benzopinacolone Synthesis

In line with the principles of green chemistry, which advocate for waste prevention and energy efficiency, modern synthetic methods aim to improve upon traditional routes. dokumen.pub For benzopinacolone synthesis, this has led to the development of more streamlined and environmentally benign procedures. rsc.orgresearchgate.net

One-Pot Synthesis Strategies from Acetophenones

A significant advancement is the development of one-pot methodologies that synthesize benzopinacolone derivatives directly from acetophenones. scielo.brresearchgate.netscienceopen.com This approach combines the pinacol coupling and the pinacol-pinacolone rearrangement into a single synthetic operation, avoiding the isolation of the intermediate diol. scielo.brscienceopen.com This not only saves time and resources but also reduces waste generation. ekb.eg

One such method involves reacting a substituted acetophenone (B1666503) with zinc powder and tert-butyl chloride in ethanol. scielo.brresearchgate.net This one-pot process achieves the reductive coupling and subsequent rearrangement under mild conditions, yielding the corresponding benzopinacolone derivatives in moderate yields (20-50%). scielo.brscienceopen.com This strategy has been successfully applied to various substituted acetophenones, demonstrating its potential as a greener alternative to the classical two-step synthesis. scielo.brresearchgate.net The same one-pot methodology was also shown to be effective for converting benzophenone to β-benzopinacolone, achieving a 34% isolated yield. scielo.br

Table 3: Comparison of Synthetic Approaches to Benzopinacolone

| Approach | Starting Material | Key Reagents/Conditions | Number of Steps | Key Advantages |

|---|---|---|---|---|

| Traditional | Benzophenone | 1. Isopropanol, UV light2. Acid catalyst (e.g., Iodine, H₂SO₄) | Two | Well-established, good for educational purposes. |

| One-Pot | Acetophenones | Zinc, tert-butyl chloride, ethanol | One | Increased efficiency, reduced waste, milder conditions. scielo.brekb.eg |

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters such as reagent stoichiometry, solvent, temperature, and reaction time is crucial for maximizing the yield and purity of benzopinacolone and its derivatives. ijfmr.com In the one-pot synthesis of 3,3-diphenyl-2-butanone (B8528689) (a benzopinacolone derivative) from acetophenone, a systematic study revealed the optimal conditions. researchgate.net

The reaction was found to be dependent on both zinc powder and tert-butyl chloride. researchgate.net Researchers optimized the molar equivalents of the reagents, finding that a ratio of 1 equivalent of acetophenone to 3 equivalents of zinc and 6 equivalents of tert-butyl chloride in ethanol provided the best results. researchgate.net The table below summarizes the findings from the optimization experiments for the synthesis of 3,3-diphenyl-2-butanone from acetophenone.

Table 1: Optimization of Reaction Conditions for the Synthesis of 3,3-diphenyl-2-butanone

| Entry | Reagent (equiv.) | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Zn (3), t-BuCl (6) | Ethanol | Reflux, 24 h | 42 |

| 2 | Zn (3) | Ethanol | Reflux, 24 h | 0 |

| 3 | t-BuCl (6) | Ethanol | Reflux, 24 h | 0 |

| 4 | Zn (3), t-BuCl (3) | Ethanol | Reflux, 24 h | 25 |

| 5 | Zn (1.5), t-BuCl (6) | Ethanol | Reflux, 24 h | 33 |

| 6 | Zn (3), t-BuCl (6) | Acetonitrile | Reflux, 24 h | 39 |

| 7 | Zn (3), t-BuCl (6) | Dichloromethane | Reflux, 24 h | 12 |

| 8 | Zn (3), t-BuCl (6) | Ethanol | 50 °C, 24 h | 34 |

This table is based on data presented in the study by Meira et al., which systematically varied reagents and conditions to maximize product yield. researchgate.net

Synthesis of Substituted Benzopinacolone Derivatives

The synthesis of substituted benzopinacolone derivatives is of interest for applications in polymer science and as biologically active compounds. scielo.brscienceopen.com

Strategies for Functionalization and Substitution

The primary strategy for synthesizing substituted benzopinacolones involves utilizing appropriately substituted starting materials, namely functionalized acetophenones or benzophenones. scielo.brresearchgate.net This substrate-based approach is direct and allows for the incorporation of a wide variety of functional groups onto the final benzopinacolone scaffold. Post-polymerization functionalization is a known strategy for modifying polymer-based materials, which could conceptually be applied to monoliths with benzopinacolone functionalities. nih.gov General strategies for the functionalization of carbonyl compounds often involve generating reactivity at the α-carbon, which represents an alternative but less direct approach to modifying the benzopinacolone structure itself. researchgate.netresearchgate.net However, the most prevalent method remains the construction of the desired molecule from functionalized precursors. scielo.brresearchgate.net

Scope and Limitations with Various Acetophenones

The one-pot synthesis using zinc and tert-butyl chloride has been tested with a range of substituted acetophenones to explore the scope and limitations of the methodology. scielo.brresearchgate.net The reaction generally provides the corresponding benzopinacolone derivatives in moderate yields, typically between 20-50%. scielo.brresearchgate.netscienceopen.com

The reaction is tolerant of various substituents on the phenyl ring of the acetophenone. For instance, acetophenones bearing electron-donating groups (like methyl and tert-butyl) and electron-withdrawing groups (like chloro and bromo) have been successfully converted to their respective benzopinacolone products. researchgate.net The position of the substituent also influences the reaction's success.

The table below illustrates the scope of the reaction with different substituted acetophenones.

Table 2: Synthesis of Benzopinacolone Derivatives from Various Substituted Acetophenones

| Entry | Acetophenone Derivative | Product | Yield (%) |

|---|---|---|---|

| 1 | Acetophenone | 3,3-diphenylbutan-2-one | 42 |

| 2 | 4'-Methylacetophenone | 3,3-bis(4-methylphenyl)butan-2-one | 20 |

| 3 | 4'-Chloroacetophenone | 3,3-bis(4-chlorophenyl)butan-2-one | 30 |

| 4 | 4'-Bromoacetophenone | 3,3-bis(4-bromophenyl)butan-2-one | 28 |

| 5 | 4'-tert-Butylacetophenone | 3,3-bis(4-(tert-butyl)phenyl)butan-2-one | 47 |

| 6 | 3'-Methylacetophenone | 3,3-bis(3-methylphenyl)butan-2-one | 32 |

| 7 | 2'-Methylacetophenone (B146604) | 3,3-bis(2-methylphenyl)butan-2-one | 0 |

| 8 | 2'-Chloroacetophenone | 3,3-bis(2-chlorophenyl)butan-2-one | 0 |

This table summarizes the yields obtained for various substituted acetophenones under optimized reaction conditions (1 mmol ketone, 6 mmol t-BuCl, 3 mmol Zn, 5 mL ethanol). Data adapted from Meira et al. researchgate.net

A significant limitation observed is the reaction's failure with ortho-substituted acetophenones, such as 2'-methylacetophenone and 2'-chloroacetophenone, which did not yield the desired product. researchgate.net This is likely due to steric hindrance from the ortho substituent, which impedes the initial reductive coupling step.

Mechanistic Investigations of Benzopinacolone Reactions

Pinacol (B44631)/Pinacolone (B1678379) Rearrangement Mechanism

The pinacol rearrangement is a cornerstone of organic chemistry, demonstrating a 1,2-migration of a substituent in a 1,2-diol to an adjacent carbocationic center. In the case of benzopinacol (B1666686), this rearrangement leads to the formation of benzopinacolone. wikipedia.orgbyjus.com The reaction is typically facilitated by an acid catalyst. pittstate.eduyoutube.com

Carbocation Intermediates in Benzopinacol to Benzopinacolone Conversion

The conversion of benzopinacol to benzopinacolone proceeds through the formation of a carbocation intermediate. wikipedia.orgpittstate.edursc.org The reaction is initiated by the protonation of one of the hydroxyl groups of the benzopinacol by an acid catalyst. youtube.comscribd.com This protonated hydroxyl group then departs as a water molecule, a stable leaving group, resulting in the formation of a tertiary carbocation. pittstate.eduyoutube.com

Although this tertiary carbocation is relatively stable, the rearrangement is driven by the formation of an even more stable carbocation. msu.edu This occurs through the migration of a phenyl group from the adjacent carbon to the positively charged carbon. pittstate.edu The resulting carbocation is stabilized by resonance, with the positive charge delocalized by the oxygen atom of the remaining hydroxyl group, which is more favorable due to the formation of a complete octet on all centers. wikipedia.orgmsu.edu This resonance-stabilized intermediate is essentially the protonated form of the final ketone product, benzopinacolone. msu.edu In the presence of phenyl substituents, the formation of a phenonium ion as an intermediate has also been suggested. rsc.orgwpmucdn.com

The stability of the carbocation intermediate is a critical factor in the rearrangement. In unsymmetrical diols, the hydroxyl group that leaves to form the initial carbocation is the one that results in the more stable carbocation. wikipedia.orglscollege.ac.in For instance, in a diol with both methyl and phenyl substituents, the hydroxyl group on the carbon bearing the phenyl groups would preferentially leave, as the resulting benzylic carbocation is significantly stabilized by resonance. libretexts.org

Role of Migratory Aptitude (e.g., Phenyl Group Migration)

Migratory aptitude refers to the relative ability of a group to migrate during a rearrangement reaction. wikipedia.org In the pinacol rearrangement, the migratory aptitude of various groups generally follows the order: hydride > phenyl > tertiary alkyl > secondary alkyl > primary alkyl > methyl. wikipedia.orgmsu.edu This means that a phenyl group has a high tendency to migrate.

In the conversion of benzopinacol to benzopinacolone, a phenyl group migrates to the adjacent carbocation. pittstate.edu This migration is a key step in the formation of the more stable resonance-stabilized carbocation. msu.edu The driving force for this migration is the formation of a more stable carbocation, which ultimately leads to the final ketone product. wikipedia.orgpittstate.edu Under thermodynamic conditions, the migration of the phenyl group is favored, leading to the more stable product. rsc.org

It is important to note that while migratory aptitude provides a general trend, other factors such as the stability of the forming carbocation can influence the outcome of the reaction. byjus.com In cases of unsymmetrical pinacols, the group that migrates is the one that leads to the most stable carbocation intermediate. lscollege.ac.in

Acid Catalysis and Protonation Dynamics

Acid catalysis is essential for the pinacol rearrangement of benzopinacol. pittstate.eduscribd.com The acid, which can be a Brønsted acid like sulfuric acid or a Lewis acid like iodine, protonates one of the hydroxyl groups of the diol. youtube.comrsc.orgscribd.com This protonation converts the hydroxyl group into a good leaving group, water. pittstate.eduyoutube.com

The choice and concentration of the acid catalyst can influence the reaction pathway and the formation of side products. researchgate.net For instance, while strong acids like sulfuric acid are effective, milder catalysts like iodine can also be used. pittstate.edursc.org In some procedures, glacial acetic acid is used in conjunction with a crystal of iodine. pittstate.edu The protonation step is reversible, and the subsequent loss of water to form the carbocation is a key step that drives the reaction forward. msu.edu After the rearrangement and formation of the protonated ketone, a deprotonation step occurs to yield the final benzopinacolone product and regenerate the acid catalyst. youtube.commsu.edu

Reaction Mechanisms in One-Pot Syntheses

One-pot syntheses offer a more efficient and streamlined approach to preparing benzopinacolone derivatives, avoiding the need to isolate intermediate compounds. researchgate.netwikipedia.org These methods often start from acetophenones and proceed through different mechanistic pathways than the traditional pinacol rearrangement of an isolated diol. researchgate.net

Single Electron Reduction (SER) Pathways

A proposed mechanism for the one-pot synthesis of benzopinacolone derivatives from acetophenones involves a single electron reduction (SER) pathway. researchgate.net In this process, a metal, such as zinc, acts as a reducing agent. researchgate.net The reaction is thought to be initiated by a single electron transfer from the metal to the ketone (acetophenone). researchgate.net

Dianion and Diol Intermediate Formation

Following the initial single electron reduction, the mechanism is proposed to proceed through the formation of a dianion intermediate. researchgate.net This dianion is then protonated to form a diol intermediate. researchgate.net Reagents like tert-butyl chloride are believed to serve as a source of protons for the formation of this diol. researchgate.net This in-situ generated diol can then undergo the pinacol rearrangement to yield the final benzopinacolone product. researchgate.net

Anomalous Reactivity and Novel Mechanisms of Benzopinacolone

Benzopinacolone (2,2,2-triphenylacetophenone) exhibits unusual reactivity patterns that deviate from typical ketone behavior. These anomalous reactions have been the subject of detailed mechanistic investigations, revealing novel pathways involving the compound acting as an acylating agent, the formation of tetrahedral intermediates, and carbon-carbon bond cleavage.

In a notable departure from standard ketone chemistry, benzopinacolone can function as an unconventional acylating agent. jmchemsci.comjmchemsci.comjmchemsci.com This reactivity was observed during a medicinal chemistry program aimed at synthesizing new trypanocidal agents. jmchemsci.comjmchemsci.comjmchemsci.com When benzopinacolone was reacted with 4-phenylthiosemicarbazide, it did not yield the expected condensation product, benzopinacolone 4-phenylthiosemicarbazone. jmchemsci.comjmchemsci.com Instead, it behaved as an acylating agent, producing 1-benzoyl-4-phenylthiosemicarbazide. jmchemsci.comjmchemsci.com This transformation highlights an exceptional chemical pathway where benzopinacolone effectively transfers a benzoyl group to the nucleophile. jmchemsci.comjmchemsci.com

The reaction is proposed to proceed through an addition/elimination mechanism. jmchemsci.comjmchemsci.comjmchemsci.comcivilica.com This involves the nucleophilic addition of the thiosemicarbazide (B42300) derivative to the carbonyl carbon of benzopinacolone. jmchemsci.comjmchemsci.comjmchemsci.com This is followed by the expulsion of a trityl anion as the leaving group, a highly unusual event in organic chemistry. jmchemsci.comjmchemsci.comjmchemsci.com The stability of the departing trityl anion is a critical factor in this anomalous reactivity.

Table 1: Reaction of Benzopinacolone with 4-Phenylthiosemicarbazide

| Reactants | Expected Product | Actual Product | Reaction Type |

| Benzopinacolone, 4-Phenylthiosemicarbazide | Benzopinacolone 4-phenylthiosemicarbazone | 1-Benzoyl-4-phenylthiosemicarbazide | Acylation |

Addition/Elimination Mechanisms Involving Tetrahedral Adducts

The unusual acylating ability of benzopinacolone is rationalized by a mechanism involving the formation of a tetrahedral adduct. jmchemsci.comjmchemsci.comjmchemsci.comcivilica.com The process begins with the nucleophilic attack of a molecule, such as a thiosemicarbazide derivative, on the electrophilic carbonyl carbon of benzopinacolone. jmchemsci.comjmchemsci.comscience-revision.co.uk This addition leads to the formation of a transient tetrahedral intermediate. jmchemsci.comjmchemsci.comjmchemsci.comscience-revision.co.uk

In the subsequent step, the tetrahedral adduct undergoes decomposition. jmchemsci.comjmchemsci.comjmchemsci.com This decomposition is characterized by the elimination of a trityl anion (a triphenylmethyl anion) as the leaving group. jmchemsci.comjmchemsci.comjmchemsci.com The reformation of the carbonyl double bond drives the expulsion of this bulky and relatively stable carbanion. science-revision.co.uk This addition-elimination sequence effectively results in the substitution of the trityl group with the incoming nucleophile, a process that can be described as nucleophilic acyl substitution. science-revision.co.uk

A key feature of the anomalous reactivity of benzopinacolone is the cleavage of a carbon-carbon bond during the reaction. jmchemsci.comjmchemsci.comjmchemsci.com Specifically, the bond between the carbonyl carbon and the trityl group is broken. jmchemsci.comjmchemsci.comjmchemsci.com This type of C-C bond scission is uncommon and is a focal point of mechanistic studies. jmchemsci.comjmchemsci.comjmchemsci.comnih.govsioc-journal.cn

The cleavage is the rate-determining step in this unusual chemical pathway. jmchemsci.comjmchemsci.comjmchemsci.com The reaction involves the decomposition of the intermediate tetrahedral adduct to yield the final product, such as N-thiobenzoyl-thiosemicarbazide in the reaction with a thiosemicarbazide derivative. jmchemsci.comjmchemsci.comjmchemsci.com The trityl anion, a carbon acid, acts as the leaving group in this process. jmchemsci.comjmchemsci.comjmchemsci.com While oxidative C-C bond cleavage is known in other systems, the conditions for this reaction with benzopinacolone are notably mild. nih.gov

The unusual reaction pathway of benzopinacolone is thought to be facilitated by anchimeric assistance, a form of intramolecular catalysis. jmchemsci.comjmchemsci.comjmchemsci.comcivilica.commugberiagangadharmahavidyalaya.ac.in In the reaction with 4-phenylthiosemicarbazide, it is presumed that the thioureido side-chain of the nucleophile provides this assistance. jmchemsci.comjmchemsci.comjmchemsci.com

This intramolecular participation is believed to occur via the formation of a hydrogen bond. jmchemsci.comjmchemsci.comjmchemsci.comcivilica.com The neighboring group participation from the thioureido side-chain likely stabilizes the transition state, thereby lowering the activation energy for the reaction. mugberiagangadharmahavidyalaya.ac.inlibretexts.orgdalalinstitute.com This assistance facilitates the addition of the nucleophile and the subsequent expulsion of the trityl anion leaving group. jmchemsci.comjmchemsci.comjmchemsci.com The result is an enhanced reaction rate and a mechanism that proceeds with retention of configuration at the reaction center. mugberiagangadharmahavidyalaya.ac.in

Reduction of Benzopinacolone

The reduction of benzopinacolone has been investigated using various reducing agents, leading to different products depending on the reaction conditions. An asymmetric reduction of 2,2,2-triphenylacetophenone (B33493) has been reported using potassium 9-O-(1,2:5,6-di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane as a chiral reducing agent. sigmaaldrich.com

A notable reduction occurs when benzopinacolone is treated with a mixture of magnesium and magnesium iodide. acs.org This reaction, carried out in a mixture of ether and benzene (B151609) at 80-85°C, results in the formation of tetraphenylethylene (B103901) in yields as high as 92%. acs.org This process involves both reduction and an intramolecular rearrangement. acs.org The reaction is believed to proceed through the formation of intermediate ketyl radicals, which then lead to the final product. acs.org

Table 2: Reduction of Benzopinacolone

| Reducing Agent/System | Product | Yield | Reference |

| Potassium 9-O-(1,2:5,6-di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane | Asymmetrically reduced product | Not specified | sigmaaldrich.com |

| Magnesium and Magnesium Iodide | Tetraphenylethylene | Up to 92% | acs.org |

Computational and Theoretical Studies on Benzopinacolone Systems

Conformational Analysis of Benzopinacolone and Intermediates

Conformational analysis is the study of the different three-dimensional arrangements of atoms in a molecule (conformations) that can be interconverted by rotation about single bonds. slideshare.net The goal of conformational analysis is to identify all possible minimum-energy structures and understand their relative stabilities, as molecular conformation plays a critical role in chemical reactivity and physical properties. slideshare.netsfu.ca

For the benzopinacolone system, conformational analysis focuses on the spatial arrangement of the bulky phenyl groups in both the benzopinacol (B1666686) reactant and the benzopinacolone product, as well as the critical carbocation intermediates formed during the rearrangement. Computational modeling is used to explore the potential energy surface of these molecules, identifying stable conformers and the energy barriers between them. diva-portal.org The flexibility of the molecule, particularly the rotation of the phenyl groups and the bonds central to the rearrangement, is a key factor. Theoretical methods can predict the most stable conformations by calculating the steric and electronic interactions between different parts of the molecule. researchgate.net This understanding is crucial because the geometry of the reactant and intermediates can significantly influence the feasibility and outcome of the rearrangement.

Quantum Mechanical and Semi-Empirical Calculations

Quantum mechanical (QM) and semi-empirical methods are central to understanding the electronic changes that occur during a chemical reaction. researchgate.net These calculations provide quantitative data on the energies of molecules, intermediates, and transition states. wfu.edu

Semi-empirical methods, such as AM1, PM3, and MNDO, use parameters derived from experimental data to simplify calculations, making them computationally efficient for large molecules. wfu.eduscribd.com More rigorous ab initio methods, like Hartree-Fock, and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), derive their results from first principles without experimental parameters, offering higher accuracy at a greater computational cost. researchgate.netwfu.edu

A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between the reactant and an intermediate or product. wfu.edu Identifying the structure and energy of the transition state is fundamental to understanding the reaction mechanism and its kinetics. For the benzopinacolone rearrangement, a key transition state is the one corresponding to the 1,2-phenyl shift. wfu.edupittstate.edu Computational software can locate this transition state structure, which involves a partial bond between the migrating phenyl group and the two adjacent carbon atoms. wfu.edu The energy of this transition state relative to the preceding carbocation intermediate determines the activation barrier for the rearrangement step.

The driving force for the pinacol (B44631) rearrangement is the formation of a more stable carbocation from a less stable one. nku.edumsu.edu The reaction begins with the protonation of a hydroxyl group in benzopinacol and the loss of water, forming a tertiary carbocation. rsc.org While this tertiary carbocation is relatively stable, the 1,2-migration of a phenyl group leads to a new carbocation where the positive charge is located on a carbon atom adjacent to an oxygen atom. msu.edursc.org This new carbocation is significantly more stable due to resonance delocalization, where the oxygen's lone pair of electrons can donate into the empty p-orbital of the carbocation, forming a resonance-stabilized oxonium ion. msu.edursc.org

Quantum mechanical calculations can precisely quantify the energy difference between these two carbocation intermediates, confirming the thermodynamic favorability of the rearrangement. wfu.edu

Table 1: Illustrative Relative Energies of Carbocation Intermediates in the Pinacol Rearrangement

This table illustrates the typical energy differences calculated for the key carbocation intermediates in a pinacol-type rearrangement, as determined by computational methods like Hartree-Fock or DFT. wfu.edu The energies are relative to the initial carbocation.

| Intermediate Species | Description | Illustrative Relative Energy (kcal/mol) | Key Stabilizing Factor |

| Carbocation I | Initial tertiary carbocation formed after water loss. | 0 (Reference) | Hyperconjugation, Inductive effects |

| Carbocation II | Resonance-stabilized carbocation after 1,2-phenyl shift. | -15 to -25 | Resonance with oxygen lone pair |

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a favorable balance between accuracy and computational expense, making it suitable for studying complex organic reactions. researchgate.netnih.gov In the context of the benzopinacolone rearrangement, DFT calculations are applied to provide a more detailed and accurate picture of the reaction mechanism than semi-empirical methods can offer. researchgate.net

DFT is used to:

Optimize Geometries: Determine the lowest-energy structures of reactants, intermediates, transition states, and products.

Calculate Reaction Energies: Accurately compute the energy differences between species along the reaction pathway, validating the proposed mechanism. researchgate.net

Analyze Electronic Structure: Investigate the charge distribution and molecular orbitals of the carbocation intermediates to better understand the nature of their stability and reactivity.

Map Potential Energy Surfaces: Explore different possible mechanistic pathways to confirm that the phenyl migration is indeed the most favorable route. researchgate.net

These detailed calculations help confirm that the formation of the resonance-stabilized oxonium ion is the key driving force and provide precise values for the energy barriers involved. researchgate.net

Molecular Dynamics Simulations and Theoretical Modeling

While quantum mechanics is excellent for studying the electronic details of a reaction, Molecular Dynamics (MD) simulations are used to model the physical motions of atoms and molecules over time. nih.govyoutube.com This approach allows researchers to study the dynamic behavior of the benzopinacolone system, including the influence of the solvent. sfu.ca

MD simulations can provide insights into:

Solvent Effects: How solvent molecules arrange themselves around the carbocation intermediates and how these interactions affect their stability and the rearrangement process.

Conformational Dynamics: The real-time tumbling and flexing of the benzopinacolone molecule and its precursors, revealing which conformations are most populated under specific conditions. sfu.ca

Thermodynamic Properties: Calculating properties like free energy through advanced simulation techniques.

For complex reactions in solution, a hybrid approach called Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed. nih.govmpg.de In a QM/MM simulation, the reacting core of the system (e.g., the carbocation intermediate) is treated with accurate but computationally expensive QM methods, while the surrounding solvent environment is treated with efficient classical MM force fields. mpg.denih.gov This multiscale modeling approach allows for the study of reaction mechanisms within a realistic, dynamic solvent environment, providing a more complete picture of the chemical transformation. nih.gov

Table 2: Summary of Computational Methods and Their Applications

| Computational Method | Primary Application in Benzopinacolone Study | Key Insights Provided |

| Conformational Analysis | Identifying stable 3D structures of reactants and intermediates. slideshare.net | Influence of steric hindrance on reactivity; preferred molecular shapes. |

| Semi-Empirical (AM1, PM3) | Initial, rapid calculations of energies and structures. wfu.eduscribd.com | General reaction pathway and relative stabilities of intermediates. |

| Quantum Mechanics (HF, DFT) | Accurate calculation of energies, transition states, and electronic properties. wfu.eduresearchgate.net | Quantitative energy profiles, activation barriers, charge distribution, mechanistic validation. |

| Molecular Dynamics (MD) | Simulating the motion of molecules over time in a solvent. nih.govyoutube.com | Dynamic behavior, solvent-solute interactions, conformational flexibility. |

| QM/MM | Modeling the reaction core with QM and the environment with MM. nih.govmpg.de | Accurate study of reaction mechanisms in a complex, solvated environment. |

Advanced Spectroscopic Analysis and Structural Elucidation in Benzopinacolone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like benzopinacolone. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence for the compound's structure. jmchemsci.comnih.gov

The ¹H NMR spectrum of benzopinacolone is characterized by signals in the aromatic region, corresponding to the protons on its four phenyl rings. nih.govchegg.com The molecule contains two distinct sets of phenyl groups: the single phenyl group of the benzoyl moiety and the three phenyl groups of the triphenylmethyl (trityl) moiety. This electronic asymmetry results in different chemical environments for the protons on these rings.

Typically, the spectrum, often recorded in deuterated chloroform (B151607) (CDCl₃), displays complex multiplets between 7.2 and 7.8 ppm. rsc.orgrsc.orgchegg.com The 15 protons of the three phenyl rings on the trityl group are magnetically similar and tend to overlap, creating a large multiplet. The 5 protons of the benzoyl group's phenyl ring are influenced by the adjacent electron-withdrawing carbonyl group, causing their signals to appear at slightly different chemical shifts, often further downfield. chegg.comrsc.org Some studies report a distinct peak appearing around 7.8 ppm, which is characteristic of the product formation when monitoring the conversion from benzopinacol (B1666686). rsc.org

Table 1: Representative ¹H NMR Spectral Data for Benzopinacolone

| Protons | Chemical Shift (δ) ppm | Multiplicity |

|---|

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of benzopinacolone. jmchemsci.comnih.gov A key diagnostic signal is the peak for the carbonyl carbon (C=O), which appears significantly downfield, typically in the range of 190-220 ppm, consistent with ketone functionalities. libretexts.org The spectrum also features a signal for the quaternary carbon atom of the trityl group, to which the three phenyl rings are attached. The remaining signals appear in the aromatic region, generally between 125 and 150 ppm, corresponding to the various non-equivalent carbons of the four phenyl rings. nih.govoregonstate.edu The structural elucidation of benzopinacolone derivatives is also routinely confirmed using ¹³C NMR. researchgate.net

Table 2: Typical ¹³C NMR Chemical Shifts for Benzopinacolone

| Carbon Environment | Approximate Chemical Shift (δ) ppm |

|---|---|

| C=O (Ketone) | > 190 |

| C in aromatic rings | 125 - 150 |

Note: Data derived from typical chemical shift ranges and published spectra. nih.govlibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool used to determine the molecular weight of benzopinacolone and to gain structural insights through its fragmentation pattern. jmchemsci.comscribd.com The molecular formula of benzopinacolone is C₂₆H₂₀O, corresponding to a molecular weight of approximately 348.4 g/mol . nih.govnist.gov In an MS experiment, this is observed as the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 348.

The fragmentation of benzopinacolone under electron ionization is highly characteristic and governed by the stability of the resulting fragments. wikipedia.org The bond between the carbonyl carbon and the quaternary carbon of the trityl group is prone to alpha-cleavage. This cleavage results in two major, highly stable fragments:

The Triphenylmethyl (trityl) cation ((C₆H₅)₃C⁺) : This is often the base peak or a very prominent peak in the spectrum at m/z = 243 due to its exceptional stability, which is a result of charge delocalization over the three phenyl rings.

The Benzoyl cation (C₆H₅CO⁺) : This fragment is also highly stabilized by resonance and is observed at m/z = 105. libretexts.org

The presence of these key fragments provides strong evidence for the identity of benzopinacolone. scribd.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal technique for assessing the purity of benzopinacolone and confirming its identity in complex mixtures. researchgate.netthieme-connect.com The compound's purity can be determined to be greater than 95% using GC analysis. lgcstandards.com

In forensic and analytical chemistry, benzopinacolone has been used as an internal standard in GC-MS analyses due to its stability and distinct retention time. For instance, in one analysis, benzopinacolone was used as an internal standard and exhibited a retention time of 31 minutes. researchgate.net This application underscores the reliability of GC-MS for the quantitative and qualitative analysis of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For benzopinacolone, the IR spectrum provides clear evidence of its ketonic structure and the successful conversion from its precursor, benzopinacol. scribd.compittstate.edu

The most significant feature in the IR spectrum of benzopinacolone is the strong absorption band corresponding to the carbonyl (C=O) group stretch, which typically appears in the range of 1665-1700 cm⁻¹. scribd.com The exact position can indicate conjugation with the adjacent phenyl ring. Other characteristic absorptions include:

Aromatic C-H stretching: Found as a group of peaks just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). scribd.com

Aromatic C=C stretching: Observed as multiple bands in the 1400-1600 cm⁻¹ region. scribd.com

C-(C=O)-C stretching: A peak around 1200 cm⁻¹. scribd.com

Crucially, the IR spectrum confirms the completion of the pinacol (B44631) rearrangement by showing the absence of the broad O-H stretching band (around 3400-3600 cm⁻¹) that is characteristic of the starting material, benzopinacol. pittstate.educhegg.com

Table 3: Key IR Absorption Bands for Benzopinacolone

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (Ketone) | 1665 - 1700 | Strong, sharp peak |

| Aromatic C-H | > 3000 | Medium to weak peaks |

Other Analytical Techniques for Reaction Monitoring and Product Characterization

Beyond the primary spectroscopic methods, other analytical techniques are employed to monitor the synthesis of benzopinacolone and characterize the final product.

Thin-Layer Chromatography (TLC) is frequently used to monitor the progress of the reaction that forms benzopinacolone from benzopinacol. jmchemsci.comthieme-connect.com By spotting the reaction mixture on a TLC plate alongside the starting material, one can observe the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. The difference in polarity between the alcohol (benzopinacol) and the ketone (benzopinacolone) results in different retention factors (Rf values), allowing for easy visualization of the reaction's progression. jmchemsci.com It is also used to confirm the homogeneity of the purified product. jmchemsci.com

¹H NMR Spectroscopy is also utilized as a direct method for monitoring the reaction conversion in real-time or by analyzing aliquots. rsc.org The transformation of benzopinacol to benzopinacolone can be quantified by observing the disappearance of the starting material's signals and the emergence of the product's characteristic aromatic signals, particularly the downfield peak around 7.8 ppm. rsc.org

Applications of Benzopinacolone in Organic Synthesis and Materials Science

Role as Radical Initiators in Polymer Synthesis

Benzopinacolone and its derivatives have found applications as radical initiators in the synthesis of polymers. scielo.brresearchgate.net Radical initiators are substances that can produce radical species under mild conditions and promote radical reactions, a key step in many polymerization processes. libretexts.org While benzopinacol (B1666686) itself has been recognized as a suitable radical polymerization initiator, derivatives have been explored to improve reactivity and solubility. nbinno.comgoogle.comgoogle.com

One notable application is in the synthesis of polyarylates that incorporate the benzopinacolone group. scielo.brresearchgate.net Polyarylates are a class of polyesters known for their good mechanical and thermal properties. The incorporation of the bulky benzopinacolone moiety into the polymer backbone can significantly influence the final properties of the material.

Polyarylates containing the benzopinacolone group exhibit several desirable properties. scielo.brresearchgate.net Research has shown that these polymers possess excellent solubility in common organic solvents and demonstrate good thermal stability. scielo.brresearchgate.net

| Property | Observation | Source |

|---|---|---|

| Solubility | Excellent in organic solvents | scielo.brresearchgate.net |

| Thermal Properties | Good thermal stability | scielo.brresearchgate.net |

Precursors for Other Organic Transformations

Beyond polymer science, benzopinacolone is a valuable precursor for a range of organic transformations. scielo.brresearchgate.net Its carbonyl group provides a reactive site for various chemical modifications.

The acetyl group of benzopinacolone is a key functional group that can undergo several types of transformations. scielo.brresearchgate.net These include nucleophilic additions to the carbonyl carbon, allowing for the introduction of new functional groups and the extension of the carbon skeleton. scielo.brresearchgate.net

The carbonyl group in benzopinacolone can be converted into an amine through reductive amination. scielo.brresearchgate.net This process involves the reaction of the ketone with an amine (such as ammonia (B1221849) or a primary or secondary amine) to form an intermediate imine or iminium ion, which is then reduced to the corresponding amine. wikipedia.orglibretexts.orgchemistrysteps.com This two-step, often one-pot, reaction is a fundamental method for synthesizing amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are capable of selectively reducing the imine intermediate in the presence of the starting ketone. masterorganicchemistry.comcommonorganicchemistry.com

Derivatization for Novel Chemical Entities

Benzopinacolone can be derivatized to create novel and structurally complex molecules. An interesting case of its reactivity was observed in a study aimed at synthesizing new trypanocidal agents. jmchemsci.comjmchemsci.com In this research, benzopinacolone reacted in an unexpected manner with 4-phenylthiosemicarbazide. jmchemsci.comjmchemsci.com Instead of the expected condensation reaction to form a thiosemicarbazone, benzopinacolone acted as an unusual acylating agent. jmchemsci.comjmchemsci.com

The reaction proceeded through a mechanism involving the addition of the nucleophile to the carbonyl group, followed by the expulsion of a trityl anion—a rare leaving group. jmchemsci.comjmchemsci.com This anomalous reactivity, which involves the breaking of a carbon-carbon bond, resulted in the formation of 1-benzoyl-4-phenylthiosemicarbazide, a completely different chemical entity. jmchemsci.comjmchemsci.com This discovery highlights the potential of benzopinacolone as a scaffold for generating chemical diversity through unconventional reaction pathways. jmchemsci.comjmchemsci.com

| Reactant | Reagent | Product | Reaction Type | Source |

|---|---|---|---|---|

| Benzopinacolone | 4-phenylthiosemicarbazide | 1-benzoyl-4-phenylthiosemicarbazide | Acylation via C-C bond cleavage | jmchemsci.comjmchemsci.com |

Specific Reactions with Nucleophiles (e.g., Chlorosulfonic Acid, Thiosemicarbazides)

Benzopinacolone, with its sterically hindered ketone functionality and multiple phenyl groups, exhibits distinct reactivity towards various nucleophiles. The outcomes of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions, leading to a range of chemical transformations. This section details the specific reactions of benzopinacolone with chlorosulfonic acid and thiosemicarbazides, highlighting the unique chemical behavior of this compound.

Reaction with Chlorosulfonic Acid

The reaction of benzopinacolone with chlorosulfonic acid is not extensively documented in scientific literature, suggesting that it may not be a common or straightforward transformation. However, based on the known reactivity of chlorosulfonic acid with ketones and aromatic compounds, a few potential reaction pathways can be considered. Chlorosulfonic acid is a powerful reagent used for sulfonation, and its interaction with benzopinacolone could theoretically proceed via two main routes: electrophilic aromatic substitution on the phenyl rings or reaction at the enolizable α-carbon to the carbonyl group.

Given the presence of multiple phenyl groups, electrophilic aromatic sulfonation is a plausible outcome. Aromatic sulfonation is a classic electrophilic aromatic substitution where a hydrogen atom on an arene is replaced by a sulfonic acid (–SO₃H) group. The reaction is typically carried out with concentrated sulfuric acid or, for more reactive substrates, with reagents like chlorosulfonic acid. In the case of benzopinacolone, the phenyl groups could undergo sulfonation, likely at the para position due to steric hindrance, to yield sulfonated derivatives.

Alternatively, ketones with α-hydrogens can react with chlorosulfonic acid at the α-position. For instance, the reaction of acetophenone (B1666503) with chlorosulfonic acid has been reported to yield various products, including cyclic ketosulfones. However, benzopinacolone lacks α-hydrogens, which would preclude a direct α-sulfonation pathway that is common for other ketones. Therefore, the most probable reaction with chlorosulfonic acid would involve the sulfonation of the aromatic rings.

Reaction with Thiosemicarbazides

In contrast to the speculative nature of its reaction with chlorosulfonic acid, the interaction of benzopinacolone with thiosemicarbazides, particularly 4-phenylthiosemicarbazide, has been a subject of detailed investigation and reveals an unusual chemical behavior. semanticscholar.orguclouvain.bejmchemsci.com Instead of the expected condensation reaction to form a thiosemicarbazone, benzopinacolone acts as an unconventional acylating agent. semanticscholar.orgjmchemsci.com

This anomalous reactivity leads to the formation of N-benzoyl-4-phenylthiosemicarbazide, a product resulting from the cleavage of a carbon-carbon bond within the benzopinacolone molecule. semanticscholar.orgjmchemsci.com The proposed mechanism for this transformation involves the nucleophilic addition of the thiosemicarbazide (B42300) to the carbonyl carbon of benzopinacolone, forming a tetrahedral intermediate. semanticscholar.orguclouvain.bejmchemsci.com Subsequently, instead of dehydration, the reaction proceeds through the expulsion of a stable trityl anion as the leaving group. semanticscholar.orguclouvain.bejmchemsci.com This unexpected pathway is attributed to the inherent steric strain within the benzopinacolone structure and the stability of the resulting trityl anion.

The reaction is typically carried out under acidic conditions, for example, using formic acid as a catalyst, and requires elevated temperatures. jmchemsci.com This discovery highlights the unique chemical properties of benzopinacolone, where the typically robust carbon-carbon single bond adjacent to the carbonyl group is susceptible to cleavage in the presence of specific nucleophiles.

The following table summarizes the key aspects of these reactions:

| Nucleophile | Reagent/Catalyst | Product(s) | Reaction Type | Key Findings |

| Chlorosulfonic Acid | Chlorosulfonic Acid | Likely sulfonated benzopinacolone derivatives | Electrophilic Aromatic Sulfonation | Reaction not well-documented; sulfonation of phenyl rings is the most probable outcome. |

| 4-Phenylthiosemicarbazide | Formic Acid | N-Benzoyl-4-phenylthiosemicarbazide and Trityl cation | Acylation with C-C bond cleavage | Benzopinacolone acts as an unusual acylating agent, expelling a stable trityl anion. semanticscholar.orguclouvain.bejmchemsci.comjmchemsci.com |

Future Directions and Emerging Research Avenues for Benzopinacolone Chemistry

Development of Asymmetric Synthetic Routes for Benzopinacolone

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, yet the development of enantioselective routes to benzopinacolone and its derivatives remains a significant challenge. The classic pinacol (B44631) rearrangement, which forms the benzopinacolone backbone, typically proceeds through achiral or racemic intermediates, yielding a racemic product. Future research is intensely focused on overcoming this limitation by developing catalytic asymmetric methods.

A key area of investigation is the use of chiral catalysts to orchestrate the pinacol rearrangement of prochiral 1,2-diols. The first catalytic enantioselective pinacol rearrangement was achieved using chiral phosphoric acids, which have shown promise in controlling the stereochemical outcome of the reaction. researchgate.netscienceopen.com Research in this area explores the efficacy of various chiral acid catalysts, such as those derived from BINOL, in inducing high levels of enantioselectivity. scienceopen.comijfmr.com The goal is to create a catalytic pocket that can differentiate between the two prochiral faces of the substrate, thereby guiding the rearrangement to selectively form one enantiomer of the product. researchgate.net Success in this area would provide access to optically active benzopinacolone derivatives, which could serve as valuable chiral building blocks for the synthesis of complex molecules. scribd.com

Key challenges in this domain include achieving high enantiomeric excess (ee) and yields simultaneously. The bulky nature of the phenyl groups in the benzopinacol (B1666686) precursor can present steric challenges for catalyst-substrate interaction, making high levels of stereocontrol difficult to attain. researchgate.net

Exploration of Novel Catalytic Systems for Rearrangements and One-Pot Syntheses

To improve the efficiency, sustainability, and cost-effectiveness of benzopinacolone synthesis, researchers are moving beyond traditional stoichiometric acid catalysts like sulfuric acid or iodine in acetic acid. nih.govpittstate.edusyr.edu The exploration of novel catalytic systems is a vibrant area of research, with a focus on heterogeneous catalysts, recyclable systems, and efficient one-pot procedures. sigmaaldrich.com

Heterogeneous Catalysts: Solid acid catalysts are gaining traction as environmentally benign alternatives to homogeneous acids. These materials, which include metal-substituted molecular sieves like Fe-substituted aluminophosphates and silica-supported zinc chloride (ZnCl₂), offer significant advantages such as ease of separation from the reaction mixture, reduced corrosion, and the potential for recyclability. ijfmr.comscribd.com Zeolites and perfluorinated resin sulfonic acids (Nafion-H) have also been investigated for pinacol-type rearrangements. google.comchemsrc.com

Ionic Liquids: Brønsted acidic ionic liquids (PILs) have emerged as dual solvent-catalysts for the pinacol rearrangement. degloorcollege.in These systems, often combined with microwave irradiation, can dramatically accelerate the reaction, leading to complete conversion in minutes under mild conditions. mdpi.comnih.govboronmolecular.com This approach avoids the use of strong, corrosive mineral acids and simplifies product work-up. nih.gov

One-Pot Syntheses: A significant advancement is the development of one-pot methods that combine the initial pinacol coupling and the subsequent rearrangement into a single, streamlined process. Recently, a greener, one-pot synthesis of benzopinacolone derivatives from various acetophenones was reported, using zinc metal and tert-butyl chloride. orgsyn.orgyoutube.com This methodology bypasses the need to isolate the intermediate diol, saving time, resources, and reducing waste. The table below summarizes the yields for various derivatives synthesized using this one-pot approach. youtube.com

| Starting Material | Product | Isolated Yield (%) |

|---|---|---|

| Acetophenone (B1666503) | 3,3-diphenyl-2-butanone (B8528689) | 66 |

| 4'-t-butylacetophenone | 3,3-bis(4-(tert-butyl)phenyl)-2-butanone | 47 |

| 3'-Bromoacetophenone | 3,3-bis(3-bromophenyl)-2-butanone | 26 |

| 4'-Methoxyacetophenone | 3,3-bis(4-methoxyphenyl)-2-butanone | 72 |

| 2-Acetylthiophene | 3,3-di-2-thienyl-2-butanone | 32 |

| Benzophenone (B1666685) | 1,2,2,2-tetraphenylethanone (Benzopinacolone) | 34 |

Advanced Computational Modeling for Predictable Reactivity and Mechanism Refinement

Computational chemistry has become an indispensable tool for deepening the understanding of complex reaction mechanisms, and the pinacol rearrangement is no exception. google.com Advanced computational modeling, particularly using Density Functional Theory (DFT), is being employed to refine the mechanistic details of the benzopinacolone rearrangement and to predict the reactivity of various substrates and catalysts. researchgate.netanr.fr

These theoretical studies allow researchers to visualize transition states, calculate activation energies for different pathways, and analyze the subtle non-covalent interactions that govern catalyst-substrate complexes. researchgate.net For instance, DFT calculations have been crucial in elucidating the mechanism of the chiral phosphoric acid-catalyzed asymmetric pinacol rearrangement. researchgate.netscienceopen.com These models have revealed that the stereoselectivity arises from a combination of hydrogen bonding and other weak interactions (e.g., CH-π interactions) between the catalyst and the diol substrate, which stabilizes the transition state leading to the major enantiomer. researchgate.net

By modeling different substrate-catalyst combinations, computational studies can predict which catalysts will be most effective for a given transformation, thereby guiding experimental efforts and reducing the amount of trial-and-error required in the lab. anr.fr This predictive power is essential for the rational design of new, more efficient catalytic systems for the synthesis of benzopinacolone and its derivatives. jmchemsci.com

Integration with Flow Chemistry and Automated Synthesis for Scalability

The transition from laboratory-scale batch reactions to large-scale industrial production often presents challenges related to safety, reproducibility, and efficiency. Flow chemistry, where reactions are performed in continuous-flow reactors, offers solutions to many of these issues and represents a significant future direction for benzopinacolone synthesis. rsc.orgnanosoftpolymers.com

The integration of the pinacol rearrangement into a flow process can offer several advantages:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which mitigates the risks associated with exothermic reactions or the use of hazardous reagents. rsc.org

Precise Control: Parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to better reaction selectivity and higher yields. rsc.orgtitech.ac.jp

Scalability: Scaling up production is a matter of running the flow system for a longer duration, rather than using larger, more cumbersome reactors. fishersci.com

Automation: Flow systems can be readily automated, allowing for high-throughput screening of reaction conditions and the generation of compound libraries with minimal manual intervention. alfa-chemistry.cominmywork.com

While specific reports on the flow synthesis of benzopinacolone are still emerging, the successful application of flow chemistry to the synthesis of other ketones and to multi-step processes demonstrates its immense potential. fishersci.com Automated flow platforms, potentially guided by artificial intelligence, could enable the on-demand, efficient, and reproducible synthesis of a wide array of benzopinacolone derivatives. titech.ac.jpinmywork.com

New Applications in Advanced Materials Science beyond Polymer Synthesis

While benzopinacolone has been utilized as a monomer for creating polymers like poly(benzopinacolone)s with good thermal and mechanical properties for coatings and adhesives, emerging research is exploring its potential as a building block for more advanced functional materials. ijfmr.comsigmaaldrich.comboronmolecular.com

The unique tetra-aryl substituted ketone structure of benzopinacolone makes it an interesting candidate for applications in organic electronics and materials science. nih.govanr.frrsc.org The core structure is related to benzophenone, a well-known photosensitizer and a building block for materials used in Organic Light-Emitting Diodes (OLEDs). mdpi.com This suggests that appropriately functionalized benzopinacolone derivatives could be developed for use as host materials or emitters in OLEDs or other organic electronic devices. mdpi.com

Furthermore, the reactivity of the benzopinacolone scaffold is being re-examined. An unusual reaction has been reported where benzopinacolone acts as an acylating agent, involving the cleavage of a carbon-carbon bond. jmchemsci.com This discovery opens up new synthetic possibilities and suggests that benzopinacolone could be used as a precursor to generate other complex molecular architectures. There is also potential for its derivatives to be used in phototropic or thermochromic materials, where the bulky phenyl groups could influence the switching properties of the material. google.com Additionally, benzopinacolone derivatives are being investigated for their potential as biologically active compounds, expanding their application scope into medicinal chemistry. researchgate.netscienceopen.comjmchemsci.com

Q & A

Q. What experimental methodologies are recommended for synthesizing Benzalpinacolone and confirming its structural identity?

- Methodological Answer : Benzalpinacolone synthesis typically involves condensation reactions under controlled conditions. Key steps include:

- Documenting reagent purity, molar ratios, and solvent systems (e.g., ethanol or acetone) to ensure reproducibility .

- Using spectroscopic techniques (e.g., -NMR, -NMR, IR) to confirm structural identity. For new compounds, provide full spectral data and purity analyses (e.g., HPLC) in the main text or supplementary information .

- Reporting yields and purification methods (e.g., recrystallization, column chromatography) to enable replication .

Q. How can researchers ensure reproducibility in Benzalpinacolone synthesis?

- Methodological Answer : Reproducibility requires:

- Detailed experimental protocols, including reaction time, temperature, and catalyst concentrations .

- Cross-referencing known compound data with literature (e.g., CAS registry numbers, melting points) .

- Archiving raw data (e.g., chromatograms, spectral peaks) in supplementary materials to address potential discrepancies .

Q. What are the best practices for reporting Benzalpinacolone-related experimental data in publications?

- Methodological Answer :

- Limit the main text to critical data (e.g., 5 key compounds) and move extensive datasets (e.g., kinetic studies, optimization trials) to supplementary files .

- Use tables to compare yields, spectral assignments, and reaction conditions. Reference supplementary materials with hyperlinks for transparency .

Advanced Research Questions

Q. How should researchers resolve contradictions between observed spectral data and literature values for Benzalpinacolone derivatives?

- Methodological Answer :

- Compare experimental conditions (e.g., solvent polarity, temperature) with those in literature to identify environmental influences .

- Validate results using alternative techniques (e.g., X-ray crystallography for stereochemical confirmation) or replicate experiments with adjusted parameters .

- Discuss discrepancies in the context of instrumental limitations (e.g., NMR resolution) or sample purity .

Q. What strategies mitigate systematic and random errors in Benzalpinacolone yield calculations?

- Methodological Answer :

- Systematic Errors : Calibrate instruments (e.g., balances, spectrophotometers) and validate analytical methods (e.g., Beer’s Law for concentration assays) .

- Random Errors : Perform triplicate measurements and apply statistical tools (e.g., standard deviation, confidence intervals) .

- Report error margins in publications and discuss their impact on conclusions .

Q. How can researchers reconcile theoretical and experimental yields in Benzalpinacolone synthesis?

- Methodological Answer :

- Calculate theoretical yields based on stoichiometry and limiting reagents.

- Analyze losses via side reactions (e.g., dimerization) or incomplete purification using TLC or GC-MS .

- Optimize protocols by adjusting catalysts (e.g., acid/base ratios) or reaction times .

Q. What approaches address non-reproducible results in Benzalpinacolone-based mechanistic studies?

- Methodological Answer :

- Evaluate study design for confounding variables (e.g., moisture sensitivity, oxygen exclusion) .

- Collaborate with independent labs to validate findings and publish negative results to inform the field .

Q. Which advanced characterization techniques are underutilized for Benzalpinacolone derivatives?

- Methodological Answer :

- Employ computational methods (e.g., DFT calculations) to predict reactivity or spectroscopic profiles .

- Use mass spectrometry imaging (MSI) for spatial distribution analysis in solid-state reactions .

Q. How can isotopic labeling elucidate reaction pathways in Benzalpinacolone transformations?

- Methodological Answer :

Q. What frameworks support cross-study comparisons of Benzalpinacolone’s physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.